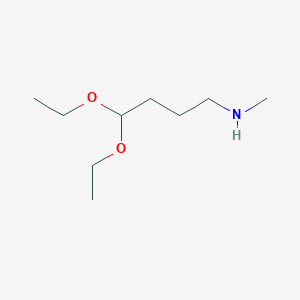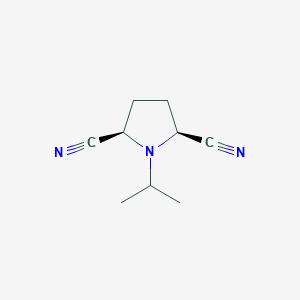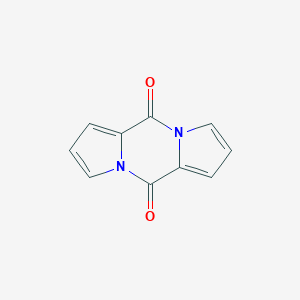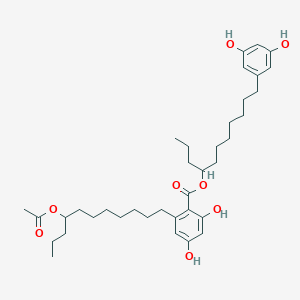
4,4-Dietoxi-N-metilbutan-1-amina
Descripción general
Descripción
4,4-Diethoxy-N-methylbutan-1-amine is an organic compound with the molecular formula C9H21NO2. It is a colorless liquid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes two ethoxy groups and a methylamine group attached to a butane backbone.
Aplicaciones Científicas De Investigación
4,4-Diethoxy-N-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Mecanismo De Acción
Target of Action
4,4-Diethoxy-N-methylbutan-1-amine, also known as (4,4-Diethoxy-butyl)-methyl-amine, is primarily used in organic synthesis and as a pharmaceutical intermediate . It serves as an intermediate for the synthesis of drugs such as Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan . These drugs are serotonin receptor agonists, specifically targeting the 5-HT1D receptors .
Biochemical Pathways
Triptans, such as Sumatriptan and Rizatriptan, exert their therapeutic effects by agonizing 5-HT1D receptors, leading to the constriction of dilated blood vessels and the inhibition of pro-inflammatory neuropeptide release .
Result of Action
As an intermediate in the synthesis of triptans, it likely contributes to the therapeutic effects of these drugs, which include vasoconstriction and the inhibition of pro-inflammatory neuropeptide release .
Action Environment
It is worth noting that the compound is stored at a temperature of 2-8°c, suggesting that its stability may be affected by temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4-Diethoxy-N-methylbutan-1-amine can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobutanal with diethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield the final product .
Industrial Production Methods
In industrial settings, the production of 4,4-Diethoxy-N-methylbutan-1-amine often involves the use of continuous flow reactors to ensure high efficiency and yield. The process typically includes the use of catalysts and optimized reaction conditions to minimize by-products and maximize the purity of the final compound .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Diethoxy-N-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Diethoxy-N,N-dimethyl-1-butanamine: Similar in structure but with two methyl groups attached to the nitrogen atom.
4,4-Diethoxy-1-butanamine: Lacks the methyl group on the nitrogen atom.
4-Chlorobutanal diethyl acetal: A precursor in the synthesis of 4,4-Diethoxy-N-methylbutan-1-amine.
Uniqueness
4,4-Diethoxy-N-methylbutan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Propiedades
IUPAC Name |
4,4-diethoxy-N-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-4-11-9(12-5-2)7-6-8-10-3/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDDNHSIGUYGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553908 | |
| Record name | 4,4-Diethoxy-N-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114094-45-0 | |
| Record name | 4,4-Diethoxy-N-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)
![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)










